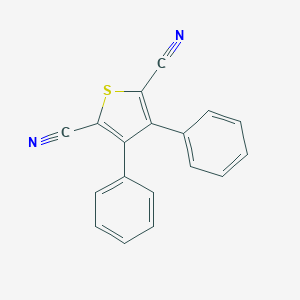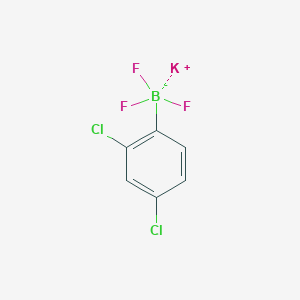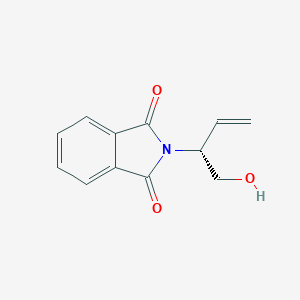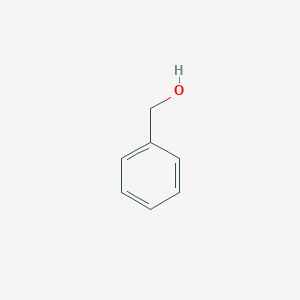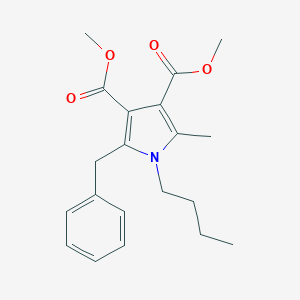
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester, also known as BMIPP, is a synthetic compound that has been widely used in scientific research applications. BMIPP is a member of the pyrrole family of compounds that exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is believed to work by inhibiting the uptake of fatty acids by the heart, which can lead to an accumulation of fatty acids in the myocardium. This accumulation can lead to impaired cardiac function and ultimately, heart failure. By inhibiting fatty acid uptake, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can help to prevent this accumulation and improve cardiac function.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have a range of biochemical and physiological effects, including improved myocardial perfusion, reduced oxidative stress, and improved cardiac function. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is its selective accumulation in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has a relatively long half-life, allowing for more prolonged imaging studies. However, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has some limitations, including its relatively low sensitivity and specificity for detecting myocardial ischemia and infarction.
Direcciones Futuras
There are several potential future directions for research involving 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester. One area of interest is the development of more sensitive and specific imaging agents for the diagnosis of cardiovascular diseases. Additionally, researchers are exploring the potential use of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and other pyrrole compounds in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and its effects on other physiological systems, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can be synthesized through a multistep process involving the reaction of 1,2-dibromobutane with 2-methyl-5-phenylmethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential use in the diagnosis and treatment of cardiovascular diseases. Specifically, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to selectively accumulate in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction.
Propiedades
Número CAS |
162151-92-0 |
|---|---|
Nombre del producto |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester |
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
dimethyl 2-benzyl-1-butyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-6-12-21-14(2)17(19(22)24-3)18(20(23)25-4)16(21)13-15-10-8-7-9-11-15/h7-11H,5-6,12-13H2,1-4H3 |
Clave InChI |
MSUBZYFZHDXGDW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
SMILES canónico |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Otros números CAS |
162151-92-0 |
Sinónimos |
dimethyl 2-benzyl-1-butyl-5-methyl-pyrrole-3,4-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



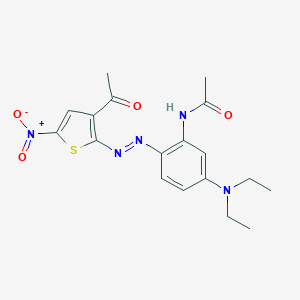
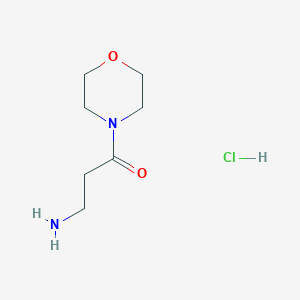
![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
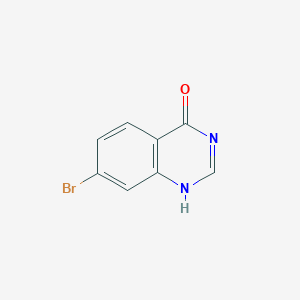
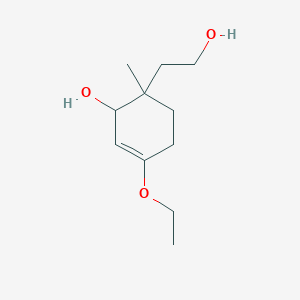
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)

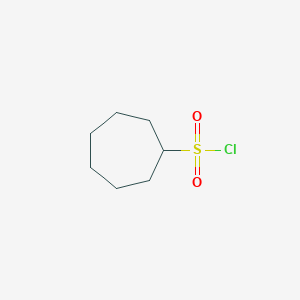
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
